2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide
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Overview
Description
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is a chemical compound with the molecular formula C10H5Cl2N3O3S. It is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 4 positions, and a 5-nitro-2-thiazolyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit significant biological activities
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Thiazole derivatives have been reported to exhibit significant biological activities . The specific effects of this compound would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-nitro-2-thiazolamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as column chromatography and solvent extraction to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(2-thiazolyl)benzamide: Lacks the nitro group, which may result in different biological activities.
2,4-Dichloro-N-(5-amino-2-thiazolyl)benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
Uniqueness
2,4-Dichloro-N-(5-nitro-2-thiazolyl)benzamide is unique due to the presence of both chlorine and nitro substituents, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-6(7(12)3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKBRGZFWTUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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